Tert-butyl 15-aminopentadecanoate
Description
Tert-butyl 15-aminopentadecanoate is a long-chain aliphatic compound featuring a tert-butyl ester group and a terminal amine. This structure combines the steric protection of the tert-butyl moiety with the reactivity of an amine, making it valuable in pharmaceutical synthesis and polymer chemistry. The tert-butyl group enhances stability against hydrolysis under basic conditions, while the amine enables further functionalization, such as peptide coupling or coordination chemistry .
Properties
Molecular Formula |
C19H39NO2 |
|---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
tert-butyl 15-aminopentadecanoate |
InChI |
InChI=1S/C19H39NO2/c1-19(2,3)22-18(21)16-14-12-10-8-6-4-5-7-9-11-13-15-17-20/h4-17,20H2,1-3H3 |
InChI Key |
WUHJBXJYDIANNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCN |
Origin of Product |
United States |
Preparation Methods
Tert-butyl 15-aminopentadecanoate can be synthesized using various methods. One common approach involves the reaction of 15-aminopentadecanoic acid with tert-butanol in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method yields the tert-butyl ester in good quantities and is widely used in laboratory settings . Another method involves coupling 15-aminopentadecanoic acid tert-butyl ester with (tert-butoxycarbonylmethoxycarbonylmethylamino) acetic acid.
Chemical Reactions Analysis
Tert-butyl 15-aminopentadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
Tert-butyl 15-aminopentadecanoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving cell membrane interactions and lipid metabolism.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 15-aminopentadecanoate involves its interaction with specific molecular targets and pathways. The compound can undergo transesterification reactions, facilitated by the presence of a metal tert-butoxide anion, which acts as a nucleophile . This reaction proceeds via the formation of a tetrahedral intermediate, leading to the final ester product .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Methyl 15-Aminopentadecanoate
- Structure : Replaces the tert-butyl ester with a methyl ester.
- Synthesis: Synthesized via hydrogenation of α,ω-unsaturated cyano-acid using Grubbs 2nd generation catalyst (1 mol%, 140°C, 24h) .
- Key Differences :
- Stability : Methyl esters are more prone to hydrolysis under acidic/basic conditions compared to tert-butyl esters.
- Lipophilicity : The tert-butyl group increases lipophilicity, enhancing membrane permeability in drug delivery applications.
- Molecular Weight : Tert-butyl derivatives have higher molecular weights (e.g., ~300–350 g/mol vs. ~270 g/mol for methyl esters).
(b) Tert-butyl Alcohol Derivatives
- Reactivity: Tert-butyl alcohol derivatives (e.g., mesylates like compound 15 in ) share the tert-butyl group’s stability but differ in functional groups. For example, tert-butyl mesylates are intermediates in nucleophilic substitution reactions, whereas tert-butyl 15-aminopentadecanoate focuses on amine-mediated applications .
- Safety: Tert-butyl alcohol is flammable and reacts violently with oxidizers, alkali metals, and strong acids (e.g., producing isobutylene gas) .
(c) Other Long-Chain Aminocarboxylates
- Example: Ethyl 12-aminododecanoate.
- Comparison :
- Chain Length : Shorter chains (C12 vs. C15) reduce lipophilicity and alter crystallization behavior.
- Ester Group : Ethyl esters offer intermediate stability between methyl and tert-butyl esters.
Physicochemical Properties
| Property | This compound | Methyl 15-Aminopentadecanoate | Ethyl 12-Aminododecanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~307–350 (estimated) | ~270 | ~258 |
| Solubility | Low in water; soluble in DCM, THF | Moderate in polar solvents | Similar to methyl ester |
| Stability (Hydrolysis) | Stable under basic conditions | Labile in acidic/basic media | Moderate |
| Melting Point | Likely >100°C (tert-butyl effect) | ~50–70°C | ~60–80°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
